An In-depth Technical Guide to (2-Chlorothiazol-5-yl)methylamine Hydrochloride
An In-depth Technical Guide to (2-Chlorothiazol-5-yl)methylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile 2-aminothiazole scaffold, it holds potential for a range of therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological activities, with a particular focus on its relevance to cancer research. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound.
Chemical Properties
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a stable, solid compound. A summary of its key chemical and physical properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | (2-Chlorothiazol-5-yl)methylamine hydrochloride | [1] |
| CAS Number | 153471-67-1 | [1] |
| Molecular Formula | C4H6Cl2N2S | [1] |
| Molecular Weight | 185.08 g/mol | [1] |
| Appearance | Off-white to white solid | - |
| Solubility | Soluble in water | - |
| Purity | Typically >95% | - |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| Spectral Data (NMR, IR, MS) | Not publicly available | - |
Synthesis and Experimental Protocols
While a precise, published experimental protocol for the synthesis of (2-Chlorothiazol-5-yl)methylamine hydrochloride is not available, a plausible synthetic route can be inferred from related literature and patents. The synthesis likely proceeds in two main steps: the formation of the key intermediate 2-chloro-5-chloromethylthiazole, followed by its amination and conversion to the hydrochloride salt.
Synthesis of 2-chloro-5-chloromethylthiazole (Intermediate)
Several patented methods describe the synthesis of 2-chloro-5-chloromethylthiazole. One common approach involves the chlorination of a suitable thiazole precursor.
Experimental Protocol (Hypothetical, based on related syntheses[2]):
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Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and gas inlet is charged with 1-isothiocyanato-2-chloro-2-propene and a suitable organic solvent (e.g., dichloromethane, chloroform).
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Chlorination: The solution is cooled to a controlled temperature (e.g., 25-40 °C), and chlorine gas is bubbled through the mixture.
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Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, the reaction mixture is stirred for several hours to ensure the formation of the hydrochloride salt of the product. The solid product is then isolated by filtration.
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Purification: The crude 2-chloro-5-chloromethylthiazole hydrochloride is washed with a mild base solution (e.g., sodium bicarbonate) to neutralize excess acid and then with water to afford the purified free base.
Synthesis of (2-Chlorothiazol-5-yl)methylamine hydrochloride
The final product can be synthesized by the reaction of 2-chloro-5-chloromethylthiazole with an aminating agent, followed by conversion to its hydrochloride salt.
Experimental Protocol (Hypothetical, based on related syntheses[3]):
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Amination: 2-chloro-5-chloromethylthiazole is dissolved in an appropriate solvent (e.g., water or an alcohol). An excess of an amine source, such as a concentrated aqueous solution of methylamine, is added dropwise at a controlled temperature (e.g., 25-30 °C).
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Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
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Extraction: The reaction mixture is extracted with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers are washed with water and brine.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the free base of (2-chlorothiazol-5-yl)methylamine.
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Hydrochloride Salt Formation: The resulting free base is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added with stirring.
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Isolation and Purification: The precipitated (2-Chlorothiazol-5-yl)methylamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.
Potential Biological Activities and Signaling Pathways
While specific biological data for (2-Chlorothiazol-5-yl)methylamine hydrochloride is not extensively documented in public literature, the broader class of 2-aminothiazole derivatives is well-known for a wide range of pharmacological activities.[4][5][6] These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8]
Anticancer Potential
The 2-aminothiazole scaffold is a privileged structure in the design of anticancer agents.[5][7] Derivatives have been shown to target various components of cancer cell signaling pathways, leading to cell cycle arrest and apoptosis. Given this precedent, it is reasonable to hypothesize that (2-Chlorothiazol-5-yl)methylamine hydrochloride may exhibit similar activities.
A potential mechanism of action for 2-aminothiazole derivatives as anticancer agents involves the inhibition of protein kinases, which are crucial for cell growth and proliferation. For instance, some derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) or other kinases involved in oncogenic signaling.
Future Directions and Research Opportunities
The lack of extensive public data on (2-Chlorothiazol-5-yl)methylamine hydrochloride presents a clear opportunity for further research. Key areas for investigation include:
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Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
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Biological Screening: A comprehensive screening of the compound's biological activity against a panel of cancer cell lines, as well as various bacterial and fungal strains.
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Mechanism of Action Studies: If significant biological activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the chloro and methylamine substituents to its biological activity.
Conclusion
(2-Chlorothiazol-5-yl)methylamine hydrochloride is a chemical entity with considerable, yet largely unexplored, potential in the field of drug discovery. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and highlighting the promising avenues for future research that could unlock the therapeutic potential of this and related compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 3. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
